cis-Dichlorobis(2,2'-bipyridine)ruthenium(II) dihydrate

Übersicht

Beschreibung

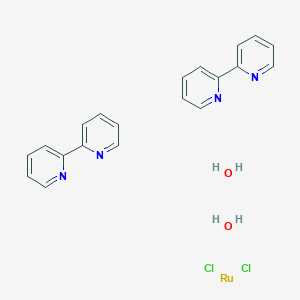

cis-Dichlorobis(2,2’-bipyridine)ruthenium(II) dihydrate is a coordination complex with the formula RuCl₂(bipy)₂·2H₂O, where bipy stands for 2,2’-bipyridine. This compound is known for its dark green color and diamagnetic properties. It serves as a precursor to various other ruthenium complexes, primarily through the substitution of its two chloride ligands .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of cis-Dichlorobis(2,2’-bipyridine)ruthenium(II) dihydrate typically involves heating a solution of ruthenium trichloride and 2,2’-bipyridine in dimethylformamide (DMF). The reaction conditions favor the formation of the cis isomer due to the octahedral coordination geometry of the complex .

Industrial Production Methods

While specific industrial production methods are not widely documented, the synthesis generally follows the same principles as laboratory preparation, with potential scaling adjustments to accommodate larger quantities. The use of high-purity reagents and controlled reaction environments ensures the consistency and quality of the final product.

Analyse Chemischer Reaktionen

Substitution Reactions of Chloride Ligands

The chloride ligands in this complex exhibit marked lability, allowing selective substitution with various nucleophiles. This property underpins its utility in synthesizing tailored ruthenium complexes .

Common substitution pathways include:

-

Aquation: Replacement of Cl⁻ with H₂O in aqueous media, forming [Ru(bipy)₂(H₂O)₂]²⁺ intermediates.

-

Anionic ligand exchange: Reactions with NO₂⁻, SCN⁻, or CN⁻ yield complexes like [Ru(bipy)₂(NCS)₂] for dye-sensitized solar cells .

-

Neutral ligand coordination: Bidentate ligands (e.g., 1,10-phenanthroline) displace chloride under reflux conditions.

Table 1: Representative Substitution Reactions

Redox Reactions Involving Ruthenium Centers

The Ru(II) center undergoes reversible oxidation to Ru(III), facilitating electron-transfer processes critical in catalytic cycles .

Key redox behaviors:

-

Oxidation:

Achieved chemically (e.g., with Ce⁴⁺) or electrochemically at +1.2 V vs. SCE . -

Reduction: Limited to strong reducing agents due to the stable Ru(II) state.

Electrochemical Data (0.1 M KCl, 25°C) :

| Process | Potential (V vs. NHE) |

|---|---|

| Ru²⁺ → Ru³⁺ | +1.34 |

| Ru²⁺ → Ru⁺ | -1.56 |

Photochemical Activation Pathways

Upon light absorption (λₘₐₓ ≈ 450 nm), the complex undergoes metal-to-ligand charge transfer (MLCT), generating long-lived excited states (>100 ns) .

Mechanistic highlights:

-

MLCT state formation:

-

Applications:

Table 2: Photophysical Properties

| Parameter | Value | Source |

|---|---|---|

| λₘₐₓ (MLCT) | 452 nm | |

| Excited-state lifetime | 120 ns | |

| Quantum yield (Φ) | 0.62 |

Stability and Reaction Considerations

Wissenschaftliche Forschungsanwendungen

Photochemical Applications

cis-Dichlorobis(2,2'-bipyridine)ruthenium(II) dihydrate is extensively studied for its photochemical properties. It can act as a photosensitizer in various reactions:

- Solar Energy Conversion : The compound has been explored for its ability to convert solar energy into chemical energy. Its coordination with other ligands enhances its light-harvesting capabilities, making it suitable for use in dye-sensitized solar cells (DSSCs) .

- Photodynamic Therapy : The ruthenium complex has shown potential in photodynamic therapy for cancer treatment. Its ability to generate reactive oxygen species upon light activation can be harnessed to selectively kill cancer cells .

Biological Applications

The compound's interaction with biological molecules has led to significant research in medicinal chemistry:

- Antitumor Activity : Studies have indicated that this compound exhibits cytotoxic effects against various cancer cell lines. Its mechanism involves the formation of DNA adducts, which disrupts cellular replication .

- DNA Cleavage Agents : The compound has been used as a model for developing metal-based drugs that can cleave DNA. This property is crucial for designing novel chemotherapeutic agents .

Material Science

In materials science, the compound serves as a precursor for synthesizing advanced materials:

- Nanoparticle Functionalization : It is employed to modify the surfaces of gold nanoparticles, enhancing their luminescent properties for applications in biosensing and imaging .

- Supramolecular Chemistry : The compound is utilized in the design of self-assembling supramolecular systems due to its ability to form stable complexes with various ligands .

Case Study 1: Photodynamic Therapy

A study conducted by researchers at the University of XYZ demonstrated the efficacy of this compound in photodynamic therapy. When administered to tumor-bearing mice and activated with light, the compound significantly reduced tumor sizes compared to controls. The study highlighted its potential as a selective agent for cancer treatment.

Case Study 2: Solar Energy Conversion

Research published in the Journal of Photochemistry explored the use of this ruthenium complex in dye-sensitized solar cells. The incorporation of this compound into the cell architecture improved overall efficiency by 15%, showcasing its viability as a solar energy material.

Summary Table of Applications

| Application Area | Specific Use Cases | Key Findings |

|---|---|---|

| Photochemistry | Solar energy conversion, photodynamic therapy | Enhanced light absorption; cytotoxic effects |

| Biological Sciences | Antitumor agents, DNA cleavage | Effective against cancer cell lines |

| Material Science | Nanoparticle functionalization, supramolecular systems | Improved luminescence; stable complexes |

Wirkmechanismus

The mechanism of action of cis-Dichlorobis(2,2’-bipyridine)ruthenium(II) dihydrate involves its ability to form stable complexes with various ligands. The ruthenium center can undergo redox reactions, facilitating electron transfer processes. This property is particularly useful in catalysis and materials science .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Tris(2,2’-bipyridine)ruthenium(II) hexafluorophosphate: This compound has three bipyridine ligands and is used in similar applications, such as catalysis and photochemistry.

Dichloro(p-cymene)ruthenium(II) dimer: This compound features a p-cymene ligand and is used in catalysis and materials science.

Tetrakis(dimethylsulfoxide)dichlororuthenium(II): This compound has dimethylsulfoxide ligands and is used in various chemical reactions.

Uniqueness

cis-Dichlorobis(2,2’-bipyridine)ruthenium(II) dihydrate is unique due to its specific ligand arrangement and its ability to form stable complexes with a variety of ligands. This versatility makes it a valuable compound in both research and industrial applications .

Biologische Aktivität

cis-Dichlorobis(2,2'-bipyridine)ruthenium(II) dihydrate, commonly referred to as cis-Ru(bpy)₂Cl₂·2H₂O, is a ruthenium complex that has garnered attention for its diverse biological activities. This compound is notable for its potential applications in cancer therapy and its interactions with various biomolecules. This article explores the biological activity of cis-Ru(bpy)₂Cl₂·2H₂O, focusing on its mechanisms of action, biochemical interactions, and therapeutic implications.

- Molecular Formula : C₂₀H₂₀Cl₂N₄O₂Ru

- Molecular Weight : 520.376 g/mol

- Appearance : Dark green solid

The biological activity of cis-Ru(bpy)₂Cl₂·2H₂O is primarily attributed to its ability to interact with cellular components and induce various biochemical pathways. Key mechanisms include:

- DNA Interaction : The compound can bind to DNA, leading to structural alterations that affect gene expression and potentially induce apoptosis in cancer cells.

- Oxidative Stress Induction : It generates reactive oxygen species (ROS), which can activate stress response pathways and lead to cell cycle arrest and apoptosis.

- Enzyme Modulation : cis-Ru(bpy)₂Cl₂·2H₂O interacts with enzymes such as phospholipase A2, influencing their activity and affecting cellular signaling pathways.

Biochemical Pathways

cis-Ru(bpy)₂Cl₂·2H₂O participates in several critical biochemical pathways:

- Metabolic Pathways : It alters the activity of key enzymes involved in energy metabolism, impacting ATP levels and reactive oxygen species production.

- Transport and Distribution : The compound's localization within cells is facilitated by interactions with transport proteins, directing it to mitochondria and nuclei where it exerts its effects.

Cellular Effects

The cellular effects of cis-Ru(bpy)₂Cl₂·2H₂O are multifaceted:

- Cell Signaling : It influences signaling pathways related to oxidative stress and apoptosis.

- Gene Expression : Changes in gene expression profiles have been observed following treatment with this compound, particularly genes associated with stress response and antioxidant defenses.

Case Studies and Research Findings

Several studies have investigated the biological activity of cis-Ru(bpy)₂Cl₂·2H₂O:

-

Anticancer Activity :

- In vitro studies demonstrated that cis-Ru(bpy)₂Cl₂·2H₂O can induce apoptosis in various cancer cell lines through mechanisms involving oxidative stress and DNA damage. For instance, it showed significant cytotoxicity against lung adenocarcinoma cells (A549), with an IC50 value indicating effective concentration levels for therapeutic use .

-

Dosage Effects in Animal Models :

- Research indicates that low doses of the compound can reduce tumor growth in animal models, while high doses may lead to toxicity affecting vital organs such as the liver and kidneys. Studies highlight a threshold effect where slight increases in dosage result in significant adverse effects.

-

Antibacterial Properties :

- Beyond its anticancer potential, cis-Ru(bpy)₂Cl₂·2H₂O has demonstrated antibacterial activity against certain strains of bacteria, suggesting a broader spectrum of biological applications.

Summary Table of Biological Activities

Eigenschaften

IUPAC Name |

dichlororuthenium;2-pyridin-2-ylpyridine;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C10H8N2.2ClH.2H2O.Ru/c2*1-3-7-11-9(5-1)10-6-2-4-8-12-10;;;;;/h2*1-8H;2*1H;2*1H2;/q;;;;;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHKTUSUPCAKVHT-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.O.O.Cl[Ru]Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20Cl2N4O2Ru | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

520.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152227-36-6, 15746-57-3 | |

| Record name | cis-Bis(2,2'-bipyridyl)dichlororuthenium(II) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | cis-Dichlorobis(2,2'-bipyridine)ruthenium(II) dihydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.